2-Propanamine, N,N-dipropyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

60021-89-8 |

|---|---|

Molecular Formula |

C9H21N |

Molecular Weight |

143.27 g/mol |

IUPAC Name |

N-propan-2-yl-N-propylpropan-1-amine |

InChI |

InChI=1S/C9H21N/c1-5-7-10(8-6-2)9(3)4/h9H,5-8H2,1-4H3 |

InChI Key |

NRAPDZRPWHOPKB-UHFFFAOYSA-N |

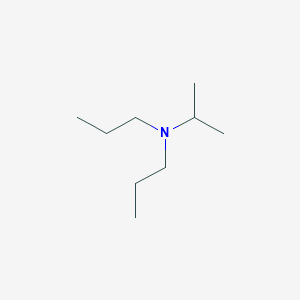

Canonical SMILES |

CCCN(CCC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Propanamine, N,N-dipropyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Propanamine, N,N-dipropyl-, a tertiary amine with potential applications in pharmaceutical development and organic synthesis. This document details a plausible synthetic route, outlines key characterization methodologies, and presents predicted analytical data based on structurally similar compounds.

Chemical Properties and Data

Quantitative data for this compound- and a closely related isomer are summarized below for comparative purposes.

| Property | Value (Predicted for this compound-) | Value (N,N-Dipropyl-1-propanamine) | Reference |

| Molecular Formula | C₉H₂₁N | C₉H₂₁N | [1][2] |

| Molecular Weight | 143.27 g/mol | 143.27 g/mol | [1][2] |

| Boiling Point | Not available | 155-158 °C | [3] |

| Density | Not available | 0.753 g/mL at 25 °C | [3] |

| Melting Point | Not available | -93.5 °C | [3] |

Synthesis Protocol: Reductive Amination

A reliable method for the synthesis of this compound- is the reductive amination of acetone with di-n-propylamine. This two-step, one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced to the final tertiary amine.[4][5]

Experimental Protocol

Materials:

-

Di-n-propylamine

-

Acetone

-

Methanol (or another suitable solvent like Dichloromethane)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Dichloromethane (for extraction)

Procedure:

-

To a solution of di-n-propylamine (1.0 equivalent) in methanol, add acetone (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting materials.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with hydrochloric acid (e.g., 1M HCl) to a pH of ~2.

-

Wash the aqueous layer with dichloromethane to remove any unreacted acetone and other non-basic impurities.

-

Basify the aqueous layer with sodium hydroxide (e.g., 2M NaOH) to a pH of ~12.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound- can be purified by distillation.

Characterization of this compound-

The structure and purity of the synthesized this compound- can be confirmed using various spectroscopic techniques. Below are the predicted data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.8 - 3.0 | septet | 1H | CH-(CH₃)₂ |

| ~2.3 - 2.5 | t | 4H | N-(CH₂-CH₂-CH₃)₂ |

| ~1.4 - 1.6 | sextet | 4H | N-(CH₂-CH₂-CH₃)₂ |

| ~0.9 - 1.1 | d | 6H | CH-(CH₃)₂ |

| ~0.8 - 0.9 | t | 6H | N-(CH₂-CH₂-CH₃)₂ |

Note: The chemical shifts are estimations based on data from N,N-diisopropylethylamine[3][6] and general shielding/deshielding effects.

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~55 - 60 | C H-(CH₃)₂ |

| ~50 - 55 | N-(C H₂-CH₂-CH₃)₂ |

| ~20 - 25 | CH-(C H₃)₂ |

| ~18 - 22 | N-(CH₂-C H₂-CH₃)₂ |

| ~11 - 13 | N-(CH₂-CH₂-C H₃)₂ |

Note: The chemical shifts are estimations based on data from N,N-diisopropylethylamine[7] and general aliphatic amine spectra.

Infrared (IR) Spectroscopy

As a tertiary amine, this compound- will lack the characteristic N-H stretching bands seen in primary and secondary amines. Key expected absorption bands are:

| Wavenumber (cm⁻¹) | Vibration |

| 2960-2850 | C-H stretching (strong) |

| 1470-1450 | C-H bending |

| 1385-1365 | C-H bending (isopropyl group) |

| 1250-1020 | C-N stretching (medium) |

Note: The absence of a broad N-H stretch around 3300-3500 cm⁻¹ is a key indicator of a tertiary amine.[8][9][10]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound- is expected to show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern will be dominated by α-cleavage, leading to the formation of stable iminium ions.

Predicted Fragmentation Pattern:

| m/z | Fragment | Description |

| 143 | [C₉H₂₁N]⁺ | Molecular Ion |

| 128 | [M - CH₃]⁺ | Loss of a methyl radical |

| 114 | [M - C₂H₅]⁺ | α-cleavage with loss of an ethyl radical from a propyl group |

| 100 | [M - C₃H₇]⁺ | α-cleavage with loss of a propyl radical |

Note: The most abundant fragment ion (base peak) is likely to be at m/z 114 or 100 due to the stability of the resulting tertiary iminium ion.[11][12]

Experimental and Logical Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound-.

Caption: Workflow for the synthesis and characterization of this compound-.

This guide provides a foundational understanding for the synthesis and characterization of this compound-. Researchers are encouraged to adapt the provided protocols to their specific laboratory conditions and to perform thorough analytical testing to confirm the identity and purity of the synthesized compound.

References

- 1. rsc.org [rsc.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. N,N-Diisopropylethylamine(7087-68-5) 1H NMR spectrum [chemicalbook.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Differentiation of cyclic tertiary amine cathinone derivatives by product ion electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N,N-Diisopropylethylamine(7087-68-5) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. Video: Mass Spectrometry of Amines [jove.com]

An In-depth Technical Guide to the Physicochemical Properties of N,N-dipropyl-2-propanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of N,N-dipropyl-2-propanamine (CAS No. 60021-89-8). Due to the limited availability of experimental data for this specific tertiary amine, this document presents computed properties and outlines standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of related chemical entities.

Introduction

N,N-dipropyl-2-propanamine, also known as dipropyl isopropylamine, is a tertiary amine with the chemical formula C9H21N.[1] As with many complex amines, a thorough understanding of its physicochemical properties is crucial for its application in research and development, particularly in areas such as solvent chemistry, chemical synthesis, and as a potential building block in drug discovery. This document collates the available computational data and provides detailed methodologies for the experimental determination of its fundamental properties.

Physicochemical Properties

Currently, there is a notable absence of experimentally determined physicochemical data for N,N-dipropyl-2-propanamine in publicly accessible literature. The following table summarizes the computed properties available from established chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C9H21N | PubChem[1] |

| Molecular Weight | 143.27 g/mol | PubChem[1] |

| IUPAC Name | N-propan-2-yl-N-propylpropan-1-amine | PubChem[1] |

| CAS Number | 60021-89-8 | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 143.1674001 g/mol | PubChem[1] |

| Monoisotopic Mass | 143.1674001 g/mol | PubChem[1] |

| Topological Polar Surface Area | 3.2 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| Complexity | 63.1 | PubChem[1] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of N,N-dipropyl-2-propanamine.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility and the strength of intermolecular forces.[2] For a tertiary amine like N,N-dipropyl-2-propanamine, which lacks the ability to hydrogen bond with itself, the boiling point is influenced by van der Waals forces and its molecular weight.[3][4]

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume of N,N-dipropyl-2-propanamine is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, characterized by a stable temperature reading on the thermometer as the liquid actively boils and condenses.[2]

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the normal boiling point at standard pressure (1 atm) if necessary.

Determination of Melting Point

Should N,N-dipropyl-2-propanamine be a solid at room temperature or be purifiable through crystallization at low temperatures, its melting point can be determined as a crucial indicator of purity.[5][6]

Methodology:

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[5][7]

-

Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, as it approaches the expected melting point.[5]

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has completely melted. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.[8][9]

Determination of Density

The density of a liquid is a fundamental physical property that relates its mass to its volume.

Methodology:

-

Apparatus: A pycnometer or an oscillating U-tube density meter (e.g., Anton Paar DMA series) can be used for accurate measurements.[10][11]

-

Calibration: The instrument is calibrated using deionized water and air at a known temperature.[10]

-

Measurement: The sample of N,N-dipropyl-2-propanamine is introduced into the measurement cell, and the density is determined at a controlled temperature.

-

Temperature Dependence: The measurement can be repeated at various temperatures to establish the temperature dependence of the density.

Determination of Solubility

The solubility of N,N-dipropyl-2-propanamine in various solvents, particularly water and common organic solvents, is a critical parameter. As a tertiary amine, it can act as a hydrogen bond acceptor with protic solvents like water.[12][13]

Methodology:

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, hexane) are selected.

-

Qualitative Assessment: To a test tube containing a small amount of the solvent, N,N-dipropyl-2-propanamine is added dropwise with agitation. Observations on miscibility or the formation of a saturated solution are recorded.[14]

-

Quantitative Determination (Shake-Flask Method):

-

An excess amount of N,N-dipropyl-2-propanamine is added to a known volume of the solvent in a sealed flask.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is then carefully separated from the undissolved solute.

-

The concentration of N,N-dipropyl-2-propanamine in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or titration.

-

Logical Workflow for Physicochemical Characterization

Due to the absence of known signaling pathways or specific complex experimental workflows for N,N-dipropyl-2-propanamine, the following diagram illustrates a generalized logical workflow for the physicochemical characterization of a novel tertiary amine.

Conclusion

This technical guide has synthesized the currently available computational data for N,N-dipropyl-2-propanamine and provided a detailed framework of experimental protocols for the determination of its essential physicochemical properties. While experimental data remains scarce, the methodologies outlined herein provide a clear path for future research to fully characterize this compound. The logical workflow presented offers a systematic approach to the characterization of novel tertiary amines, ensuring a comprehensive and structured data collection process. This foundational information is vital for the effective and safe application of N,N-dipropyl-2-propanamine in scientific and industrial settings.

References

- 1. 2-Propanamine, N,N-dipropyl | C9H21N | CID 524232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cmst.eu [cmst.eu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Density, Viscosity, and Excess Properties of MDEA + H2O, DMEA + H2O, and DEEA + H2O Mixtures [mdpi.com]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. chemhaven.org [chemhaven.org]

Spectroscopic Analysis of 2-Propanamine, N,N-dipropyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the tertiary amine, 2-Propanamine, N,N-dipropyl- (also known as N-isopropyl-N,N-dipropylamine). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound-. These predictions are derived from the known spectral properties of analogous compounds containing n-propyl and isopropyl groups attached to a nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 - 3.0 | Septet | 1H | N-CH (CH₃)₂ |

| ~2.3 - 2.5 | Triplet | 4H | N-CH₂ CH₂CH₃ |

| ~1.4 - 1.6 | Sextet | 4H | N-CH₂CH₂ CH₃ |

| ~0.9 - 1.1 | Doublet | 6H | N-CH(CH₃ )₂ |

| ~0.8 - 0.9 | Triplet | 6H | N-CH₂CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound-

| Chemical Shift (δ) ppm | Assignment |

| ~55 - 60 | N-C H(CH₃)₂ |

| ~50 - 55 | N-C H₂CH₂CH₃ |

| ~20 - 25 | N-CH₂C H₂CH₃ |

| ~18 - 22 | N-CH(C H₃)₂ |

| ~11 - 13 | N-CH₂CH₂C H₃ |

Table 3: Predicted Mass Spectrometry Data for this compound-

| m/z | Predicted Relative Intensity | Ion Structure/Fragment Lost |

| 143 | Low | [M]⁺ (Molecular Ion) |

| 128 | High | [M - CH₃]⁺ |

| 114 | Moderate | [M - C₂H₅]⁺ |

| 100 | Moderate | [M - C₃H₇]⁺ (propyl radical) |

| 86 | Moderate | [M - C₄H₉]⁺ |

| 72 | Low | [CH(CH₃)N(CH₂CH₂CH₃)]⁺ |

| 43 | Moderate | [CH(CH₃)₂]⁺ or [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and Mass Spectrometry data for liquid amine samples such as this compound-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Amount: For ¹H NMR, dissolve 5-25 mg of the amine in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar amines. Other deuterated solvents such as benzene-d₆ or acetonitrile-d₃ can also be used depending on the sample's solubility and the desired chemical shift dispersion.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Procedure:

-

Weigh the desired amount of the amine sample into a clean, dry vial.

-

Add the deuterated solvent containing TMS.

-

Gently swirl or vortex the vial to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. Data Acquisition:

-

Instrument: A standard NMR spectrometer with a field strength of 300 MHz or higher is suitable.

-

¹H NMR Parameters (Typical):

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Mass Spectrometry (MS)

1. Sample Introduction:

-

Method: For a volatile liquid like this compound-, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatograph (GC-MS) is ideal. GC separation provides an additional layer of purification and separation from any potential impurities.

-

GC Conditions (for GC-MS):

-

Column: A non-polar or weakly polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

2. Ionization and Analysis:

-

Ionization Method: Electron Ionization (EI) is the standard method for volatile, small organic molecules.

-

Instrument Parameters (Typical for EI):

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.

-

Ion Source Temperature: 200-250 °C to ensure the sample remains in the gas phase.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Scan Range: m/z 40-400 to cover the molecular ion and expected fragments.

-

Visualizations

The following diagrams illustrate the general workflow for chemical analysis and the predicted fragmentation pathway for this compound-.

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 2-Propanamine, N,N-dipropyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the comprehensive methodology for determining the crystal structure of 2-Propanamine, N,N-dipropyl, a tertiary amine of interest in various chemical and pharmaceutical contexts. In the absence of publicly available crystallographic data for this specific compound, this document serves as a procedural whitepaper, detailing the necessary steps from synthesis and crystallization to data acquisition and structural refinement via single-crystal X-ray diffraction (SC-XRD).

Synthesis and Purification

The initial and critical step is the synthesis of high-purity this compound. A common and effective method for the synthesis of such tertiary amines is the reductive amination of a ketone with a secondary amine. In this case, acetone can be reacted with di-n-propylamine in the presence of a reducing agent like sodium triacetoxyborohydride.

Reaction Scheme:

(CH₃)₂CO + HN(CH₂CH₂CH₃)₂ + NaBH(OAc)₃ → (CH₃)₂CHN(CH₂CH₂CH₃)₂ + ...

Following the reaction, the crude product must be purified to yield a compound suitable for crystallization. Standard purification techniques such as distillation or column chromatography are typically employed to achieve a purity of >99%. The purity can be assessed by methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallization

Obtaining a single crystal of sufficient size and quality is paramount for a successful SC-XRD experiment. For a small organic molecule like this compound, which is a liquid at room temperature, crystallization may require the formation of a salt or co-crystal. Alternatively, low-temperature crystallization can be attempted.

Table 1: Crystallization Techniques for this compound

| Technique | Description | Solvent/Conditions |

| Salt Formation | The amine is reacted with an acid (e.g., HCl, HBr, or an organic acid) to form a crystalline salt. | Various (e.g., ethanol, methanol, acetonitrile) |

| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal growth. | A solvent in which the compound has moderate solubility. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a second, more volatile solvent (the precipitant) in which the compound is insoluble. The precipitant slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization. | A primary solvent in which the compound is soluble, and a precipitant. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | A solvent with a significant temperature-dependent solubility for the compound. |

The choice of solvent and technique is often determined empirically through screening various conditions.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[1][2][3] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.[1][2]

Experimental Workflow

The overall workflow for an SC-XRD experiment is depicted below.

Experimental workflow for crystal structure determination.

Detailed Experimental Protocol

Table 2: Protocol for Single-Crystal X-ray Diffraction

| Step | Detailed Procedure |

| 1. Crystal Selection and Mounting | A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation at low temperatures. |

| 2. Data Collection | The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector. |

| 3. Data Processing | The collected images are processed to integrate the intensities of the diffraction spots. The data are corrected for various factors, including Lorentz and polarization effects, and absorption. The unit cell parameters are determined from the positions of the reflections. |

| 4. Structure Solution | The initial atomic positions are determined from the diffraction data. This is typically achieved using direct methods or Patterson methods, which are computational algorithms that phase the structure factors. |

| 5. Structure Refinement | The initial structural model is refined using a least-squares method. This process optimizes the atomic coordinates, and thermal parameters to achieve the best fit between the observed and calculated diffraction data. |

| 6. Validation | The final structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit, to ensure its quality and accuracy. The positions of hydrogen atoms may be determined from the difference electron density map or placed in calculated positions. |

Data Presentation

The final result of a crystal structure determination is a set of atomic coordinates, unit cell dimensions, and other crystallographic parameters. This information is typically summarized in a Crystallographic Information File (CIF).

Table 3: Hypothetical Crystallographic Data for this compound Hydrochloride

| Parameter | Value |

| Chemical Formula | C₉H₂₂ClN |

| Formula Weight | 179.73 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 14.789(6) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1223.1(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 0.977 |

| Absorption Coefficient (mm⁻¹) | 0.29 |

| F(000) | 392 |

| R-factor (final) | 0.045 |

| Goodness-of-fit | 1.03 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Logical Relationships in Structure Determination

The process of solving a crystal structure involves a series of logical steps and feedback loops.

Logical flow of crystal structure determination.

This guide provides a comprehensive overview of the methodologies required for the crystal structure determination of this compound. While specific data for this compound is not yet available, the outlined procedures represent the standard and rigorous approach employed in modern chemical crystallography. The successful elucidation of this structure would provide valuable insights into its molecular geometry, intermolecular interactions, and solid-state packing, which are crucial for applications in materials science and drug development.

References

An In-depth Technical Guide to the Thermodynamic Data of N,N-dipropyl-2-propanamine and its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for N,N-dipropyl-2-propanamine and its close structural isomer, N,N-dipropyl-1-propanamine. Due to the limited availability of experimental data for N,N-dipropyl-2-propanamine, this guide also presents the more extensive data for N,N-dipropyl-1-propanamine (tri-n-propylamine) to serve as a valuable comparative reference.

Introduction

N,N-dipropyl-2-propanamine, also known as N-isopropyl-N,N-dipropylamine, is a tertiary amine with potential applications in various chemical syntheses and as a building block in drug development. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, and predicting its behavior in different environments. This guide summarizes the currently available data and outlines the general experimental methodologies for their determination.

Thermodynamic Data

The following sections present the available thermodynamic data for N,N-dipropyl-2-propanamine and a more comprehensive dataset for its isomer, N,N-dipropyl-1-propanamine.

N,N-dipropyl-2-propanamine (N-isopropyl-N,N-dipropylamine)

Experimental thermodynamic data for N,N-dipropyl-2-propanamine is sparse in the public domain. The following table summarizes the computed and basic experimental properties found.

Table 1: Physicochemical Properties of N,N-dipropyl-2-propanamine

| Property | Value | Source |

| Molecular Formula | C9H21N | [1] |

| Molecular Weight | 143.27 g/mol | [1] |

| CAS Number | 60021-89-8 | [1] |

| IUPAC Name | N-propan-2-yl-N-propylpropan-1-amine | [1] |

| Kovats Retention Index (Semi-standard non-polar) | 906 | [1] |

N,N-dipropyl-1-propanamine (Tri-n-propylamine)

A significantly greater amount of experimental thermodynamic data is available for the isomeric tri-n-propylamine. This data provides a useful approximation and comparative baseline for understanding the properties of N,N-dipropyl-2-propanamine.

Table 2: Thermodynamic Properties of N,N-dipropyl-1-propanamine

| Property | Value | Units | Method | Reference |

| Enthalpy of Formation (Gas, ΔfH°gas) | -160.8 ± 0.8 | kJ/mol | N/A | [2] |

| Enthalpy of Formation (Liquid, ΔfH°liquid) | -206.9 ± 0.79 | kJ/mol | Ccb | [2][3] |

| Enthalpy of Combustion (Liquid, ΔcH°liquid) | -6335.66 ± 0.79 | kJ/mol | Ccb | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 11.03 | kcal/mol | N/A | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 11.0 ± 0.02 | kcal/mol | C | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 11.03 ± 0.02 | kcal/mol | C | [4] |

| Gibbs Free Energy of Reaction (ΔrG°) | 31 | kJ/mol | PHPMS | [5] |

| Boiling Point (Tboil) | 429. ± 2. | K | AVG | [2][4] |

| Melting Point (Tfus) | 172.65 | K | N/A | [2][4] |

| Melting Point (Tfus) | 179.65 | K | N/A | [2][4] |

Table 3: Other Physical Properties of N,N-dipropyl-1-propanamine

| Property | Value | Units | Source |

| Molecular Formula | C9H21N | [2][3][5] | |

| Molecular Weight | 143.2697 | g/mol | [2][3][5] |

| CAS Number | 102-69-2 | [2][3][5] | |

| Density (liquid) | 0.753 | g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.416 | [6] |

Experimental Protocols

Calorimetry

Combustion Calorimetry (for Enthalpy of Formation): This is a primary method for determining the standard enthalpy of formation of organic compounds.

-

Apparatus: A high-precision bomb calorimeter.

-

Procedure:

-

A precisely weighed sample of the amine is placed in a sample holder within a combustion bomb.

-

The bomb is pressurized with a high-purity oxygen atmosphere.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The sample is ignited, and the resulting temperature change of the water is meticulously measured.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

-

Differential Scanning Calorimetry (DSC) (for Heat Capacity and Phase Transitions): DSC is employed to measure heat capacity and the enthalpy of phase transitions (e.g., melting and boiling).

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample of the amine is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a controlled rate.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

-

Peaks in the heat flow curve correspond to phase transitions, and the area under the peak is proportional to the enthalpy of that transition.

-

Vapor Pressure Measurements

Ebulliometry or Static Vapor Pressure Measurement (for Enthalpy of Vaporization): The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature.

-

Apparatus: An ebulliometer or a static vapor pressure apparatus.

-

Procedure:

-

The liquid amine is placed in a thermostatted vessel connected to a pressure measurement system.

-

The temperature of the liquid is precisely controlled and varied.

-

The corresponding vapor pressure is measured at each temperature point.

-

The Clausius-Clapeyron equation is then used to calculate the enthalpy of vaporization from the slope of the ln(P) versus 1/T plot.

-

Potentiometric Titration

For Determination of pKa and Related Thermodynamic Properties: The dissociation constant (pKa) is a key thermodynamic parameter for amines, from which other properties like the Gibbs free energy of dissociation can be calculated.

-

Apparatus: A pH meter with a high-precision electrode and a temperature-controlled titration vessel.

-

Procedure:

-

A known concentration of the amine is dissolved in a suitable solvent (typically water).

-

The solution is titrated with a standard acid solution.

-

The pH of the solution is monitored throughout the titration.

-

The pKa is determined from the pH at the half-equivalence point.

-

By performing the titration at different temperatures, the van't Hoff equation can be used to calculate the enthalpy (ΔH°) and entropy (ΔS°) of dissociation.[7]

-

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of key thermodynamic properties of an amine.

Caption: Experimental workflow for determining amine thermodynamic properties.

Conclusion

This technical guide has summarized the available thermodynamic data for N,N-dipropyl-2-propanamine and its isomer, N,N-dipropyl-1-propanamine. While experimental data for the former is limited, the comprehensive data for the latter provides a valuable point of reference. The outlined experimental protocols offer a foundational understanding of the methodologies employed to determine these crucial physicochemical parameters. For drug development and process chemistry professionals, this information is essential for accurate modeling, process scale-up, and ensuring the safety and efficiency of chemical transformations involving these compounds. Further experimental investigation into the thermodynamic properties of N,N-dipropyl-2-propanamine is warranted to fill the existing data gaps.

References

- 1. 2-Propanamine, N,N-dipropyl | C9H21N | CID 524232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propanamine, N,N-dipropyl- [webbook.nist.gov]

- 3. 1-Propanamine, N,N-dipropyl- [webbook.nist.gov]

- 4. 1-Propanamine, N,N-dipropyl- [webbook.nist.gov]

- 5. 1-Propanamine, N,N-dipropyl- [webbook.nist.gov]

- 6. N,N-Dipropyl-1-propanamine | 102-69-2 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 2-Propanamine, N,N-dipropyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Profile

General observations from chemical literature indicate that 2-Propanamine, N,N-dipropyl, as a tertiary amine, is readily soluble in a range of common organic solvents. This is attributed to its molecular structure, which allows for favorable interactions with a variety of solvent types.

| Solvent Class | Qualitative Solubility |

| Alcohols (e.g., Ethanol, Methanol) | Readily Soluble |

| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | Readily Soluble |

| Chloroform | Readily Soluble |

| Water | Limited Solubility |

This table is based on general statements in chemical literature; quantitative data is not available.

Experimental Protocols for Solubility Determination

The following section provides detailed methodologies for the qualitative and quantitative determination of the solubility of this compound in organic solvents.

Qualitative Solubility Screening

This initial screening provides a rapid assessment of solubility in a range of solvents.

Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a selection of organic solvents at a specific concentration.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Add a small, measured amount of this compound (e.g., 10 mg) to the solvent.

-

Cap the test tube and vortex for 30-60 seconds.

-

Visually inspect the solution against a well-lit background.

-

Soluble: The solution is clear and free of any visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material remains unchanged.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the precise concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

An appropriate analytical instrument for quantification (e.g., GC, HPLC, or titrator)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or weight of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Separation:

-

Allow the vials to stand undisturbed at the equilibration temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

Analytical Techniques for Quantification

The choice of analytical technique will depend on the properties of this compound and the available instrumentation.

-

Gas Chromatography (GC): Given the volatility of many amines, GC with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is a suitable method. A calibration curve should be prepared using standard solutions of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used if the amine has a chromophore or can be derivatized to introduce one. If not, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. As with GC, a calibration curve is necessary.

-

Acid-Base Titration: As an amine, this compound is basic and can be quantified by titration with a standardized solution of a strong acid (e.g., hydrochloric acid in a non-aqueous solvent if the organic solvent is not water-miscible). An appropriate indicator or a pH meter would be used to determine the endpoint.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its general miscibility with common non-polar and polar aprotic solvents is noted. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for researchers to generate reliable data. The systematic approach, from qualitative screening to quantitative determination via the shake-flask method coupled with appropriate analytical techniques, will ensure accurate and reproducible results, facilitating the effective use of this compound in research and development.

A Technical Guide to Quantum Chemical Calculations for 2-Propanamine, N,N-dipropyl

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and thermodynamic properties of 2-Propanamine, N,N-dipropyl. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings, computational protocols, and data interpretation involved in such studies. Computational chemistry serves as a powerful tool in drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the identification and optimization of potential drug candidates.[1][2][3]

Theoretical Framework

Quantum chemistry utilizes the principles of quantum mechanics to model and predict the behavior of molecules at the atomic and subatomic levels. By solving the Schrödinger equation, these methods can determine a molecule's electronic structure, from which a wide range of properties can be derived. For molecules of the size of this compound, Density Functional Theory (DFT) is a widely employed method due to its favorable balance of accuracy and computational cost. DFT approximates the complex many-electron problem by calculating the electron density of the system.

Computational Protocols

The following section details a typical workflow for performing quantum chemical calculations on a small organic molecule like this compound.

1. Molecular Structure Generation and Initial Optimization: The first step involves generating a three-dimensional structure of this compound. This can be done using molecular building software. An initial geometry optimization is often performed using a less computationally intensive method, such as a molecular mechanics force field, to obtain a reasonable starting structure.

2. High-Level Quantum Chemical Calculations: Subsequent calculations are performed using a higher level of theory for greater accuracy. A common and effective approach involves the B3LYP functional, a hybrid DFT method, paired with a Pople-style basis set such as 6-31G(d,p). This combination is well-established for providing reliable geometric and electronic properties for a wide range of organic molecules.

3. Geometry Optimization: A full geometry optimization is then carried out to find the equilibrium structure of the molecule, which corresponds to the minimum energy conformation on the potential energy surface. This process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

4. Vibrational Frequency Analysis: To confirm that the optimized structure represents a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates that the structure is a stable equilibrium geometry. The calculated vibrational frequencies can also be compared with experimental infrared (IR) spectroscopy data for validation.

5. Calculation of Molecular Properties: Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include:

-

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy can be determined from the vibrational analysis.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability.[4] The dipole moment and molecular electrostatic potential (MEP) offer insights into the charge distribution and potential sites for intermolecular interactions.

-

Solvation Effects: To simulate the behavior of the molecule in a relevant biological environment, a continuum solvent model, such as the Conductor-like Screening Model (COSMO), can be applied to approximate the effects of a solvent (e.g., water).[4]

Data Presentation

The quantitative results from these calculations are best presented in a structured tabular format for clarity and ease of comparison.

Table 1: Optimized Geometric Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N (isopropyl) | 1.47 |

| C-N (propyl) | 1.46 |

| C-C (isopropyl) | 1.53 |

| C-C (propyl) | 1.54 |

| Bond Angles (°) ** | |

| C-N-C (isopropyl-propyl) | 112.5 |

| C-N-C (propyl-propyl) | 110.0 |

| N-C-C (isopropyl) | 111.8 |

| Dihedral Angles (°) ** | |

| C-C-N-C | 178.5 |

Note: These are representative values based on typical bond lengths and angles for aliphatic amines.[4]

Table 2: Predicted Thermodynamic and Electronic Properties

| Property | Value |

| Thermodynamic Properties | |

| Enthalpy (kcal/mol) | -250.5 |

| Gibbs Free Energy (kcal/mol) | -225.8 |

| Electronic Properties | |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | 0.5 |

| HOMO-LUMO Gap (eV) | 6.7 |

| Dipole Moment (Debye) | 0.85 |

Note: These are hypothetical values for illustrative purposes.

Workflow Visualization

The following diagram illustrates the logical flow of a typical quantum chemical calculation workflow.

References

Spectroscopic Analysis of N,N-dipropyl-2-propanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of N,N-dipropyl-2-propanamine. Due to a scarcity of directly published empirical data for this specific tertiary amine, this document establishes a predictive framework for its spectroscopic characterization. By leveraging data from its structural isomer, N,N-dipropyl-1-propanamine (Tri-n-propylamine), and related aliphatic amines, we extrapolate the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide also outlines detailed experimental protocols for these analytical techniques and presents a logical workflow for the spectroscopic analysis of such compounds. All quantitative data from related compounds are summarized for comparative purposes, and key experimental and analytical workflows are visualized using diagrams.

Introduction

N,N-dipropyl-2-propanamine is a tertiary amine with the molecular formula C9H21N.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in various fields, including as a potential intermediate in drug development and organic synthesis. Spectroscopic techniques such as NMR, IR, and MS provide unique and complementary information about the molecular structure, functional groups, and fragmentation patterns of a compound.

This guide addresses the current lack of available spectroscopic data for N,N-dipropyl-2-propanamine by providing a detailed predictive analysis based on established spectroscopic principles and data from analogous compounds. The primary analogue used for this purpose is its straight-chain isomer, N,N-dipropyl-1-propanamine.

Predicted Spectroscopic Data for N,N-dipropyl-2-propanamine

The following sections detail the anticipated spectroscopic characteristics of N,N-dipropyl-2-propanamine. For comparative purposes, a summary of available data for the related compound N,N-dipropyl-1-propanamine is provided in Table 1.

Table 1: Spectroscopic Data for the Analogous Compound N,N-dipropyl-1-propanamine

| Spectroscopic Technique | Feature | Value |

| ¹³C NMR | Chemical Shift (δ) | 11.8 ppm (CH₃) |

| 23.3 ppm (CH₂CH₃) | ||

| 58.5 ppm (NCH₂) | ||

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 143 |

| Base Peak | m/z 114 | |

| Infrared Spectroscopy | C-H Stretch | ~2870-2960 cm⁻¹ |

| C-N Stretch | ~1090-1230 cm⁻¹ |

Note: Data for N,N-dipropyl-1-propanamine is sourced from various publicly available spectral databases for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of N,N-dipropyl-2-propanamine is expected to show distinct signals for the different proton environments.

-

Isopropyl Group: A doublet for the six methyl (CH₃) protons and a septet for the single methine (CH) proton.

-

n-Propyl Groups: A triplet for the six terminal methyl (CH₃) protons, a sextet for the four methylene (CH₂) protons adjacent to the methyl groups, and a triplet for the four methylene (CH₂) protons attached to the nitrogen atom. The protons on the carbons directly bonded to the nitrogen are expected to appear in the 2.3-3.0 ppm range due to the deshielding effect of the nitrogen atom.[2]

¹³C NMR: The carbon NMR spectrum will reflect the number of unique carbon environments.

-

Isopropyl Group: Two distinct signals are expected, one for the two equivalent methyl carbons and one for the methine carbon.

-

n-Propyl Groups: Three signals are anticipated for the three non-equivalent carbons of the two n-propyl chains. The carbons directly attached to the nitrogen atom are expected in the 10-65 ppm region.[2]

Infrared (IR) Spectroscopy

As a tertiary amine, N,N-dipropyl-2-propanamine will not exhibit N-H stretching or bending vibrations, which are characteristic of primary and secondary amines.[3] The IR spectrum is expected to be dominated by:

-

C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl groups.[4]

-

C-N Stretching: Medium to weak absorptions in the 1020-1250 cm⁻¹ range, which are characteristic of the C-N bond in aliphatic amines.[3][5]

-

Fingerprint Region: The region below 1500 cm⁻¹ will show a complex pattern of C-H bending and C-C stretching vibrations, which is unique to the molecule.[4][5]

Mass Spectrometry (MS)

In mass spectrometry, N,N-dipropyl-2-propanamine is expected to show a molecular ion peak corresponding to its molecular weight (143.27 g/mol ).[1] A key feature of the mass spectra of amines is the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. The fragmentation pattern is anticipated to be dominated by α-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. For N,N-dipropyl-2-propanamine, the major fragmentation pathways would likely involve the loss of an ethyl or a propyl radical from the molecular ion.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a liquid tertiary amine like N,N-dipropyl-2-propanamine.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the liquid amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[6]

-

Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[7]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[6] If any solid particles are present, the solution should be filtered.[6]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. For quantitative analysis, ensure a sufficient relaxation delay between pulses.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Instrument Setup:

-

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's internal compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator.[9]

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the amine sample at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.[10]

-

Perform a serial dilution to a final concentration of around 10-100 µg/mL.[10] Overly concentrated samples can contaminate the instrument and lead to poor mass resolution.[10]

-

Filter the final solution if any particulates are present.[10]

-

-

Instrument Setup:

-

The specific setup will depend on the type of mass spectrometer and the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For a volatile amine, EI is a common choice.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For EI, this is typically done via direct injection or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a common fragmentation pathway for tertiary amines.

Figure 1: General workflow for the spectroscopic analysis of N,N-dipropyl-2-propanamine.

Figure 2: Predicted primary α-cleavage fragmentation pathways for N,N-dipropyl-2-propanamine in mass spectrometry.

Conclusion

References

- 1. 2-Propanamine, N,N-dipropyl | C9H21N | CID 524232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. docbrown.info [docbrown.info]

- 5. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. webassign.net [webassign.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Toxicological Profile of 2-Propanamine, N,N-dipropyl (N,N-Diisopropylethylamine)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of 2-Propanamine, N,N-dipropyl, commonly known as N,N-Diisopropylethylamine (DIPEA) or Hünig's base. This sterically hindered tertiary amine is widely used as a non-nucleophilic base in organic synthesis. An understanding of its toxicological properties is crucial for safe handling, risk assessment, and in the context of drug development where it may be used as a process chemical. This document summarizes the available data on its acute and repeated-dose toxicity, skin and eye irritation, genotoxicity, and reproductive/developmental effects. Experimental protocols for key toxicological assays are detailed, and a plausible signaling pathway associated with its mechanism of toxicity is visualized. All quantitative data are presented in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N,N-Diisopropylethylamine, DIPEA, Hünig's base |

| CAS Number | 7087-68-5[1] |

| Molecular Formula | C₈H₁₉N[2] |

| Molecular Weight | 129.24 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Odor | Fishy, ammonia-like |

| Boiling Point | 126.6 °C[4] |

| Flash Point | 10 °C[4] |

| Solubility in Water | 4.01 g/L at 20 °C[4] |

Toxicological Data

Acute Toxicity

DIPEA is harmful if swallowed and toxic if inhaled.

| Route | Species | Test Guideline | Value | Classification |

| Oral | Rat | OECD 423 | LD50: 200-500 mg/kg bw[1] | Harmful if swallowed |

| Inhalation | Rat | - | LC50 (4 h): 2.63 mg/L[5] | Toxic if inhaled |

| Dermal | Rat | - | LD0: > 2000 mg/kg bw[1] | Not classified |

Skin and Eye Irritation

DIPEA is corrosive to the eyes but is not classified as a skin irritant.

| Endpoint | Species | Test Guideline | Result | Classification |

| Skin Irritation | - | - | Not classified as a skin irritant/corrosive[5] | Not classified |

| Eye Irritation | - | - | Causes serious eye damage[1][5][6] | Eye Damage Category 1 |

Repeated Dose Toxicity

Limited data from read-across studies are available for repeated dose toxicity.

| Route | Species | Duration | NOAEC/NOEL | Effects Observed |

| Inhalation | - | - | NOAEC: 247 mg/m³ (systemic toxicity and respiratory tract irritation)[1] | - |

| Oral (read-across from trimethylamine) | - | - | - | At 200 mg/kg/day: mortality, abnormal breathing, salivation, gastrointestinal ulcers and inflammation, squamous hyperplasia, and edema in the submucosa.[1] |

Genotoxicity

Based on the available data, DIPEA is not considered to be mutagenic.

| Assay | Test System | Result |

| Bacterial Reverse Mutation Test (Ames Test) | S. typhimurium | Non-mutagenic[1] |

Carcinogenicity

There are no specific carcinogenicity studies available for DIPEA. However, as a tertiary amine, it has the potential to form N-nitrosamines in the presence of nitrosating agents, and some nitrosamines are known to be carcinogenic.[6] Chronic exposure studies in animals suggest potential liver and kidney effects at high doses.[3]

Reproductive and Developmental Toxicity

Data from a read-across study suggests the following no-observed-effect levels.

| Endpoint | NOEL |

| Reproductive Toxicity (males and females) | 200 mg/kg/day[1] |

| Developmental Toxicity (pups) | 200 mg/kg/day[1] |

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute oral toxicity of DIPEA was likely determined using a stepwise procedure with a starting dose administered to a small group of animals (typically rats).[1] Depending on the observed toxicity and mortality, the dose for the next step was adjusted up or down. This method aims to classify the substance based on its LD50 value with the use of a minimal number of animals.

Skin Irritation

While specific details of the skin irritation testing for DIPEA are not provided in the search results, the standard approach involves applying the test substance to the shaved skin of laboratory animals (typically rabbits) and observing for signs of erythema and edema over a period of up to 14 days.

Eye Irritation

The serious eye damage potential of DIPEA would have been assessed by instilling a small amount of the substance into the conjunctival sac of one eye of a laboratory animal (usually a rabbit), with the other eye serving as a control. The eyes are then examined for corneal opacity, iritis, and conjunctival redness and chemosis at specific intervals.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[1] It utilizes several strains of the bacterium Salmonella typhimurium with mutations in the genes responsible for histidine synthesis. These bacteria cannot grow in a histidine-free medium. The test substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on the histidine-free medium. The number of revertant colonies is then counted to determine the mutagenic potential.

Potential Signaling Pathways and Mechanisms of Toxicity

Direct experimental evidence detailing the specific signaling pathways affected by N,N-Diisopropylethylamine is not available in the reviewed literature. However, based on the known toxic effects of other amines, a plausible mechanism of toxicity involves the induction of cellular stress, such as oxidative stress and inflammation.

Oxidative Stress Response

Many xenobiotics can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to oxidative stress, which can damage cellular components like DNA, proteins, and lipids. A key signaling pathway involved in the cellular defense against oxidative stress is the Nrf2-Keap1 pathway.

In this hypothetical pathway, exposure to DIPEA leads to the generation of ROS. This disrupts the binding of the transcription factor Nrf2 to its inhibitor Keap1 in the cytoplasm. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and ultimately enhancing cellular protection against oxidative damage.

Experimental Workflow for In Vitro Genotoxicity Assessment

The assessment of the genotoxic potential of a compound like DIPEA typically follows a tiered approach, starting with in vitro assays.

This workflow illustrates the initial screening of a test substance using a battery of in vitro tests, including the Ames test for gene mutations and the micronucleus and chromosomal aberration assays for chromosomal damage. The results from these assays are then analyzed to determine the genotoxic potential of the compound.

Conclusion

N,N-Diisopropylethylamine (DIPEA) exhibits a toxicological profile characterized by acute oral and inhalation toxicity, and it is corrosive to the eyes. While it is not classified as a skin irritant and has not shown mutagenic potential in bacterial assays, data on chronic, carcinogenic, and reproductive effects are limited and often rely on read-across from structurally similar compounds. The potential for nitrosamine formation warrants consideration in risk assessment. Further studies are needed to fully elucidate its long-term health effects and to confirm the specific molecular mechanisms and signaling pathways involved in its toxicity. The information presented in this guide should be used to inform safe handling procedures and to guide further toxicological evaluation where necessary.

References

Methodological & Application

Application Notes and Protocols: The Use of 2-Propanamine, N,N-dipropyl- (Diisopropylethylamine, DIPEA) as a Non-Nucleophilic Base

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Propanamine, N,N-dipropyl-, commonly known as Diisopropylethylamine (DIPEA) or Hünig's base, is a sterically hindered tertiary amine that serves as a potent, non-nucleophilic base in a wide array of organic reactions.[1][2] Its bulky isopropyl groups shield the nitrogen atom, significantly hindering its ability to act as a nucleophile while preserving its capacity to scavenge protons.[1][2][3] This unique property makes DIPEA an indispensable tool in modern organic synthesis, particularly in applications where sensitive functional groups must be preserved and unwanted side reactions, such as alkylation or acylation of the base itself, must be avoided.[1][2][3]

These application notes provide an overview of the key applications of DIPEA, a comparison with the structurally similar base triethylamine (TEA), and detailed protocols for its use in several common synthetic transformations.

Key Properties and Comparison with Triethylamine

The steric hindrance provided by the two isopropyl groups is the most significant structural feature of DIPEA, distinguishing it from other tertiary amine bases like triethylamine (TEA).[3][4] While both are considered hindered organic bases, the nitrogen atom in DIPEA is more sterically encumbered.[1][2] This difference in structure leads to distinct reactivity profiles. TEA, being less hindered, is a slightly stronger base but is also more prone to participating in nucleophilic side reactions.[1][2][4]

Table 1: Comparison of Physical and Chemical Properties of DIPEA and Triethylamine (TEA)

| Property | Diisopropylethylamine (DIPEA) | Triethylamine (TEA) | Reference(s) |

| Molecular Formula | C₈H₁₉N | C₆H₁₅N | [1] |

| Molar Mass | 129.24 g/mol | 101.19 g/mol | [1][3] |

| Boiling Point | 126.6 °C | 89.5 °C | [1][3] |

| Density | 0.742 g/mL | 0.726 g/mL | [1] |

| pKa of Conjugate Acid | ~10.75 (in water), 8.5 (in DMSO) | ~10.75 (in water), 9.0 (in DMSO) | [1][2] |

| Steric Hindrance | High | Moderate | [3][4] |

| Nucleophilicity | Poor | Moderate | [1][2] |

| Solubility | Low in water; soluble in most organic solvents. | Soluble in water and many organic solvents. | [1][3] |

Key Applications

Peptide Synthesis

DIPEA is a cornerstone of modern solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling.[5] It is primarily used as a base for the in-situ neutralization of protonated amine components during the coupling step, and to neutralize the acidic byproducts generated during the deprotection of N-terminal protecting groups like Fmoc and Boc.[5][6][7] Its non-nucleophilic nature is critical to prevent side reactions with the activated carboxylic acid, thereby minimizing the formation of unwanted byproducts and preserving the integrity of the growing peptide chain. In peptide synthesis, DIPEA can also help in reducing racemization compared to less hindered bases like triethylamine.[3]

Alkylation and Acylation Reactions

In alkylation and acylation reactions, DIPEA is employed to scavenge the acidic byproducts (e.g., HCl, HBr) without competing with the primary nucleophile. A notable application is the selective alkylation of secondary amines to tertiary amines, where the use of DIPEA prevents the overalkylation to form quaternary ammonium salts (the Menshutkin reaction), a common side reaction with less hindered bases.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

DIPEA serves as an effective base in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck couplings.[2] In these transformations, the base is required to neutralize the hydrogen halide formed during the catalytic cycle. The large steric bulk of DIPEA can be advantageous as it minimizes coordination to the palladium center, which could otherwise inhibit catalytic activity.[3]

Swern Oxidation

While triethylamine is traditionally used in the Swern oxidation, DIPEA can be used as a substitute.[1] In this reaction, an alcohol is oxidized to an aldehyde or ketone using dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride. DIPEA acts as the base in the final elimination step to generate the carbonyl compound.

Experimental Protocols

Protocol for Boc-Deprotection and in-situ Neutralization/Coupling in SPPS

This protocol describes a typical cycle for the removal of a Boc protecting group from a resin-bound peptide and the subsequent coupling of the next amino acid.

Materials:

-

Boc-protected amino acid-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Boc-protected amino acid

-

Coupling agent (e.g., HBTU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the Boc-protected amino acid-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain the resin.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3 times) and DMF (3 times).

-

-

In-situ Neutralization and Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents relative to resin loading) and a coupling agent like HBTU (2-4 equivalents) in DMF.

-

Add DIPEA (4-6 equivalents) to the amino acid/coupling agent solution.

-

Immediately add this solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Table 2: Reagent Quantities for a Typical SPPS Coupling Reaction (0.1 mmol scale)

| Reagent | Equivalents (relative to resin loading) | Amount for 0.1 mmol scale |

| Boc-protected amino acid | 3 | 0.3 mmol |

| HBTU | 2.9 | 0.29 mmol |

| DIPEA | 6 | 0.6 mmol (approx. 105 µL) |

| DMF | - | ~2 mL |

Protocol for the Alkylation of a Secondary Amine

This protocol outlines a general procedure for the N-alkylation of a secondary amine using an alkyl halide with DIPEA as the base.

Materials:

-

Secondary amine

-

Alkyl halide (e.g., benzyl bromide)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN)

Procedure:

-

Reaction Setup: To a solution of the secondary amine (1.0 equivalent) in acetonitrile, add the alkyl halide (1.1 equivalents).

-

Addition of Base: Add DIPEA (1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tertiary amine.

Visualizations

Caption: Action of DIPEA as a non-nucleophilic base.

Caption: Workflow for peptide coupling using DIPEA.

Conclusion

Diisopropylethylamine is a versatile and highly effective non-nucleophilic base that has become an essential reagent in organic synthesis. Its ability to act as a proton scavenger while exhibiting minimal nucleophilicity makes it the base of choice for a multitude of reactions, including peptide synthesis, alkylations, and various metal-catalyzed cross-couplings. The provided protocols offer a starting point for researchers to employ DIPEA in their synthetic endeavors, with the understanding that reaction conditions may require optimization based on the specific substrates and desired outcomes. The continued application and exploration of DIPEA's properties will undoubtedly contribute to the advancement of chemical synthesis and drug discovery.

References

- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]

- 4. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

Application Notes and Protocols for Dehydrohalogenation Reactions Using N,N-dipropyl-2-propanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, crucial for the formation of alkenes and alkynes from alkyl halides. The choice of base is paramount in directing the outcome of these reactions, particularly in complex molecules where competing substitution reactions (SN2) can be problematic. N,N-dipropyl-2-propanamine, a sterically hindered non-nucleophilic base, offers significant advantages in promoting the desired E2 elimination pathway while minimizing unwanted side reactions. Its bulky propyl groups and the isopropyl group on the nitrogen atom effectively shield the nitrogen's lone pair of electrons, rendering it a poor nucleophile but an effective proton abstractor.[1] This characteristic is highly desirable in the synthesis of fine chemicals and pharmaceutical intermediates where chemoselectivity is critical.

This document provides detailed application notes and protocols for the use of N,N-dipropyl-2-propanamine and its close structural analog, N,N-diisopropylethylamine (DIPEA or Hünig's Base), in dehydrohalogenation reactions. Due to the high structural similarity and comparable reactivity, protocols involving DIPEA are presented as a reliable proxy for N,N-dipropyl-2-propanamine.

Principle of the Reaction: The E2 Mechanism